[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester
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Overview
Description
[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The methylsulfanyl group may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the methylsulfanyl and carbamic acid tert-butyl ester groups.
Histidine: An amino acid containing an imidazole ring, involved in various biological processes.
Benzimidazole: A fused ring compound with similar chemical properties.
Uniqueness
[2-(2-Methylsulfanyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester is unique due to the presence of the methylsulfanyl group and the carbamic acid tert-butyl ester moiety. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from other imidazole derivatives.
Properties
Molecular Formula |
C11H19N3O2S |
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Molecular Weight |
257.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-methylsulfanylimidazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O2S/c1-11(2,3)16-10(15)13-6-8-14-7-5-12-9(14)17-4/h5,7H,6,8H2,1-4H3,(H,13,15) |
InChI Key |
ONYGZOAGGNJBJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CN=C1SC |
Origin of Product |
United States |
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